Product packaging for D-Valganciclovir-d5 Hydrochloride(Cat. No.:)

D-Valganciclovir-d5 Hydrochloride

Cat. No.: B1157463
M. Wt: 398.85
Attention: For research use only. Not for human or veterinary use.
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Description

D-Valganciclovir-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₈D₅ClN₆O₅ and its molecular weight is 398.85. The purity is usually 95%.
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Properties

Molecular Formula

C₁₄H₁₈D₅ClN₆O₅

Molecular Weight

398.85

Synonyms

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine-d5 Hydrochloride

Origin of Product

United States

Context of Valganciclovir As a Nucleoside Prodrug in Antiviral Chemotherapy

Valganciclovir (B601543) is a prodrug of ganciclovir (B1264), meaning it is an inactive compound that is metabolized in the body to produce the active drug. nih.govnih.gov This conversion from valganciclovir to ganciclovir happens rapidly in the body, facilitated by esterases in the intestines and liver. nih.gov Ganciclovir itself is a synthetic analogue of 2'-deoxyguanosine, a natural component of DNA. nih.govmycancergenome.org

The primary application of valganciclovir lies in antiviral chemotherapy, particularly against cytomegalovirus (CMV), a member of the herpesvirus family. mdpi.com CMV infections can be severe, especially in immunocompromised individuals such as organ transplant recipients and patients with AIDS. nih.govnih.govmdpi.com

The mechanism of action for ganciclovir involves its conversion into a triphosphate form within infected cells. nih.gov This process is initiated by a viral protein kinase, making it highly specific to cells harboring the virus. oup.com The resulting ganciclovir triphosphate then inhibits the viral DNA polymerase, a key enzyme in viral replication, and can also be incorporated into the viral DNA, leading to the termination of the DNA chain. nih.govmycancergenome.orgmdpi.com

However, ganciclovir has low oral bioavailability. nih.gov To overcome this limitation, valganciclovir was developed as the L-valyl ester of ganciclovir. nih.govmycancergenome.org This modification significantly enhances its absorption when taken orally, allowing for a more convenient administration route compared to the intravenous administration required for ganciclovir. nih.govnih.gov

Strategic Role of Deuterium Labeling in Pharmaceutical Sciences and Research

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, contains both a proton and a neutron in its nucleus, making it about twice as heavy as hydrogen. clearsynth.com This increased mass can lead to a stronger chemical bond with carbon. The replacement of hydrogen with deuterium in a molecule is known as deuterium labeling. clearsynth.com

This seemingly minor atomic substitution can have profound effects on the physicochemical properties of a molecule, a phenomenon leveraged extensively in pharmaceutical sciences. clearsynth.comnih.gov One of the most significant applications is in studying the metabolic fate of drugs. clearsynth.comhwb.gov.in Because deuterium-labeled compounds are chemically similar to their non-labeled counterparts, they generally follow the same metabolic pathways. clearsynth.com However, their increased mass allows them to be easily distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in

This ability to track the compound and its metabolites provides invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.inacs.org Understanding these processes is crucial for optimizing drug design and development.

Furthermore, the stronger carbon-deuterium bond can sometimes slow down the rate of metabolic reactions that involve the breaking of this bond. This is known as the kinetic isotope effect. By strategically placing deuterium atoms at sites on a drug molecule that are susceptible to metabolic breakdown, researchers can potentially create more stable drugs. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life, which might allow for less frequent dosing. nih.gov

Overview of D Valganciclovir D5 Hydrochloride As a Core Research Compound

Synthetic Pathways for Valganciclovir and its Deuterated Analogues

The synthesis of Valganciclovir, a prodrug of Ganciclovir (B1264), and its deuterated analogue, this compound, involves complex chemical strategies aimed at achieving high purity and yield. These pathways often begin with Ganciclovir or a protected form of it, followed by esterification with a valine derivative. semanticscholar.orggoogle.com The introduction of deuterium adds another layer of complexity to the synthesis, requiring specific precursors and controlled reaction conditions.

Precursor Selection and Deuterium Incorporation Strategies

The synthesis of this compound necessitates the use of deuterated precursors. A key starting material is a deuterated version of the ganciclovir side chain. The deuterium atoms are strategically incorporated at specific positions to enhance the drug's metabolic profile. nih.govnih.gov This "deuterium switch" approach can lead to a more stable compound. nih.gov The IUPAC name for this compound is [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride, indicating the five deuterium atoms on the propyl side chain. nih.gov

The synthesis often involves the coupling of a protected Ganciclovir molecule with a protected L-valine derivative. semanticscholar.org For the deuterated analogue, a deuterated Ganciclovir precursor would be used. One common protecting group for the amino function of L-valine is the benzyloxycarbonyl (Cbz) group. google.com Another approach utilizes (2S)-azido-3-methylbutyric acid as a masked equivalent of L-valine to avoid potential racemization and steric hindrance issues associated with bulky protecting groups. semanticscholar.org

Regioselective and Stereoselective Synthesis Methods

Achieving the desired regioselectivity and stereoselectivity is paramount in the synthesis of Valganciclovir and its deuterated form. Valganciclovir itself is an L-valyl ester of Ganciclovir and exists as a mixture of two diastereomers. semanticscholar.orgdrugbank.com The synthesis must selectively target the primary hydroxyl group of Ganciclovir for esterification, leaving the secondary hydroxyl group free.

One strategy to achieve this involves the use of protecting groups. For instance, both hydroxyl groups of ganciclovir can be condensed with Cbz-L-valine anhydride (B1165640) to form a bis-Cbz-L-valine ester. researchgate.netresearchgate.net Subsequently, one of the L-valine groups is selectively removed. researchgate.net Another method involves the partial hydrolysis of a bisester derivative to yield the desired monoester. semanticscholar.org The use of enzymatic catalysis, for example with lipase (B570770) TL IM from Thermomyces lanuginosus, has been explored to achieve efficient and selective synthesis under mild, green conditions. researchgate.net

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in pharmaceutical synthesis have emphasized the adoption of "green chemistry" principles to minimize environmental impact and improve efficiency. mdpi.comekb.eg In the context of Valganciclovir synthesis, this translates to using less hazardous solvents, recyclable catalysts, and more atom-economical reactions. mdpi.com

One green approach involves using water as a co-solvent in certain synthetic steps, which is non-toxic, non-flammable, and readily available. mdpi.com Another strategy is the use of biocatalysts, such as lipases, which can perform reactions with high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. researchgate.netresearchgate.net The use of flow chemistry, as opposed to batch processing, can also significantly reduce reaction times and improve process control. researchgate.net These methods aim to make the synthesis of Valganciclovir and its deuterated analogues more sustainable and cost-effective. ekb.eg

Isolation and Purification Techniques for Deuterated Valganciclovir

The isolation and purification of this compound are critical steps to ensure the final product's purity and to separate the desired monoester from unreacted starting materials and byproducts like the bis-ester. google.com Common purification methods include crystallization, column chromatography, and precipitation. google.com

After the synthesis, the reaction mixture is often filtered to remove solid byproducts. semanticscholar.org The crude product can then be purified by recrystallization from a suitable solvent mixture, such as water and isopropanol. semanticscholar.org In some procedures, repeated crystallizations or precipitations are necessary to achieve the desired purity. google.com For instance, a crude mono-(Cbz-L-valyl)-ester of ganciclovir can be purified by repeated crystallization from a mixture of ethyl acetate (B1210297) and water. google.com High-performance liquid chromatography (HPLC) is a key analytical tool used to monitor the purity of the product throughout the purification process. semanticscholar.orgmdpi.com

Advanced Spectroscopic and Chromatographic Characterization

A comprehensive suite of analytical techniques is employed to confirm the chemical structure and purity of this compound. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic techniques. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, and particularly for confirming the sites of deuterium incorporation. While ¹H NMR is used to characterize the non-deuterated parts of the molecule, ²H (Deuterium) NMR provides direct evidence of the location of the deuterium atoms. sigmaaldrich.com

In a typical ¹H NMR spectrum of Valganciclovir, signals corresponding to the protons of the valine and ganciclovir moieties can be assigned. mdpi.com For the deuterated analogue, the absence of signals at specific chemical shifts in the ¹H NMR spectrum, corresponding to the positions of deuterium incorporation on the propyl side chain, provides initial evidence of successful deuteration.

²H NMR spectroscopy offers a more direct confirmation. sigmaaldrich.com By observing the signals in the ²H NMR spectrum, the exact locations of the deuterium atoms can be verified. sigmaaldrich.com This technique is crucial for ensuring that the deuterium labeling has occurred at the intended positions and for determining the level of deuterium enrichment. sigmaaldrich.com The use of non-deuterated solvents is often preferred for ²H NMR to obtain a clean spectrum. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₃ClN₆O₅ nih.gov
Molecular Weight395.85 g/mol nih.gov
IUPAC Name[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride nih.gov
Deuteration≥99% deuterated forms (d₁-d₅) caymanchem.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the definitive identification and characterization of isotopically labeled compounds such as this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition and verification of the molecular formula.

For this compound, HRMS is employed to confirm the incorporation of five deuterium atoms. The theoretically calculated monoisotopic mass of the protonated molecule [M+H]⁺ is compared against the experimentally measured value. A close correlation between these values, typically within a few parts per million (ppm), confirms the molecular formula C₁₄H₁₈D₅N₆O₅⁺ and verifies the successful deuteration.

Furthermore, the isotopic pattern observed in the mass spectrum is used to assess isotopic purity. The analysis confirms the prevalence of the d5 species and allows for the quantification of lower deuterated (d1-d4) and non-deuterated (d0) species. Commercial sources often specify an isotopic purity of ≥99% for the d5 form. drugfuture.com The mass-to-charge ratios (m/z) for the protonated molecular ions of valganciclovir and its d5 analogue are distinct, allowing for their differentiation in complex matrices, which is why Valganciclovir-d5 is frequently used as an internal standard in pharmacokinetic studies. semanticscholar.orgsigmaaldrich.com

Table 1: Representative HRMS Data for this compound

ParameterTheoretical ValueObserved Value
Molecular Formula C₁₄H₁₇D₅N₆O₅Cl-
Molecular Weight 395.85 g/mol mdpi.comresearchgate.net-
Monoisotopic Mass [M] 395.1732293 Da mdpi.com-
Measured m/z [M+H]⁺ 396.18050Typically within ± 5 ppm

Note: Observed values are instrument-dependent and would be reported in a certificate of analysis.

Infrared (IR) and Raman Spectroscopy for Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the IR spectrum is expected to be very similar to that of its non-deuterated counterpart, Valganciclovir Hydrochloride. Key characteristic peaks for Valganciclovir Hydrochloride include absorptions corresponding to O-H, N-H, C=O (ester and amide), and C-O functional groups. semanticscholar.org

The primary difference in the IR spectrum of the deuterated compound arises from the C-D bonds. The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) compared to C-H bonds due to the heavier mass of deuterium. This predictable shift can be used to confirm the presence of deuterium in the molecule.

Table 2: Typical IR Absorption Bands for Valganciclovir Hydrochloride

Functional GroupWavenumber (cm⁻¹)
O-H / N-H stretch 3400-3100
C=O stretch (ester) ~1730
C=O stretch (amide) ~1680-1630 researchgate.net
C=N stretch ~1600 researchgate.net
C-O stretch 1250-1050

Note: The spectrum of the d5 analogue would show additional peaks corresponding to C-D vibrations, typically in the 2200-2100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman spectra for this compound are not widely available in the literature, the technique has been successfully applied to the quantitative analysis of the parent drug, ganciclovir, demonstrating its utility for this class of compounds. nih.gov Raman spectroscopy can differentiate between various crystalline forms and provide structural information that complements IR data. researchgate.net

Chiral Chromatography for Diastereomeric Purity Assessment

Valganciclovir is synthesized from the amino acid valine and exists as a mixture of two diastereomers due to the chiral center in the valine moiety and the prochiral center in the ganciclovir portion. The United States Pharmacopeia specifies that Valganciclovir Hydrochloride should have a diastereomeric ratio in the range of 45:55 to 55:45. nih.gov

This compound is synthesized using D-valine. Therefore, chiral chromatography is essential to determine its diastereomeric purity, specifically to quantify the presence of any L-valine-containing diastereomers.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for this separation. A patent for a related intermediate demonstrates that a chiral column with cellulose-tris(4-chloro-3-methylphenyl carbamate) coated on silica (B1680970) gel can effectively separate the four potential chiral configurations. drugfuture.com By using such a system, the purity of the D-isomer can be accurately determined. The method would be validated to ensure sufficient resolution between the peaks corresponding to the D- and L-diastereomers.

Table 3: Representative Chiral HPLC Parameters for Valganciclovir Analysis

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Mixture of an organic solvent (e.g., nitrile compound) and water drugfuture.com
Flow Rate 0.4 - 0.6 mL/min drugfuture.com
Column Temperature 10 - 20 °C drugfuture.com
Detector UV at 254 nm

Note: The goal of the analysis for this compound is to confirm the predominance of the D-diastereomer and quantify any L-diastereomer impurity.

Development and Validation of Quantitative Bioanalytical Methods for Valganciclovir and Metabolites

The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioavailability studies. The use of stable isotope-labeled internal standards, such as this compound, has revolutionized this field by providing enhanced accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of valganciclovir and its active metabolite, ganciclovir, in biological samples. This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations.

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of valganciclovir and ganciclovir in human plasma. These methods typically involve a protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 or a phenyl column. The analytes are then detected using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode.

A key aspect of these protocols is the use of a deuterated internal standard to compensate for variations in sample preparation and instrument response. This compound and Ganciclovir-d5 are commonly employed for this purpose. The use of stable isotope-labeled internal standards is critical for achieving the high accuracy and precision required for regulatory submissions.

Interactive Table: LC-MS/MS Method Parameters for Valganciclovir and Ganciclovir Analysis

ParameterMethod 1Method 2Method 3
Analytes Valganciclovir, GanciclovirValganciclovir, GanciclovirValganciclovir, Ganciclovir
Internal Standards Valganciclovir-d5, Ganciclovir-d5Not specifiedNot specified
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Solid-Phase Extraction (Mixed-Mode Cation Exchange)Solid-Phase Extraction (Mixed-Mode Cation Exchange)Protein Precipitation
LC Column Agilent XDB-Phenyl (4.6 x 75 mm)Chromolith RP18eAquasil C18 (50 x 2.1 mm, 5 µm)
Mobile Phase 10 mM Ammonium (B1175870) Acetate in 0.3% Formic Acid and Acetonitrile (B52724) (35:65)Water, Trifluoroacetic Acid (1M, pH 4.4), and Methanol (B129727) (29.9:0.1:70)0.02% Formic Acid and Methanol (Gradient)
Flow Rate 0.60 mL/minNot specifiedNot specified
Detection ESI-MS/MS (Positive Ion Mode)ESI-MS/MS (Positive Ion Multiple Reaction Monitoring)ESI-MS/MS (Positive Ion)
Linearity Range (Valganciclovir) 2-805 ng/mL5-800 ng/mL4-512 ng/mL
Linearity Range (Ganciclovir) 40-12000 ng/mL70-11,200 ng/mL0.1-12.8 µg/mL

Implementation of this compound as an Internal Standard in Bioanalysis

The use of this compound as an internal standard is a critical component of robust bioanalytical methods. An internal standard is a compound that is added in a known quantity to the unknown sample and to the calibration standards. It is chosen to be chemically similar to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.

This compound is an ideal internal standard for the quantification of valganciclovir for several reasons:

Chemical Similarity: It has the same chemical properties as valganciclovir, meaning it behaves similarly during sample extraction, chromatography, and ionization.

Mass Difference: The five deuterium atoms give it a mass-to-charge ratio (m/z) that is distinct from that of valganciclovir, allowing for separate detection by the mass spectrometer.

Co-elution: It co-elutes with valganciclovir from the liquid chromatography column, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the internal standard equally.

By calculating the ratio of the analyte response to the internal standard response, any variability in the analytical process can be effectively normalized, leading to highly accurate and precise quantification. Studies have demonstrated that methods employing D-Valganciclovir-d5 as an internal standard exhibit excellent accuracy and precision, with coefficients of variation typically below 15%.

Sample Preparation Strategies for Biological Matrices in Pre-clinical Studies

The preparation of biological samples prior to LC-MS/MS analysis is a critical step to remove interfering substances and concentrate the analytes of interest. For the analysis of valganciclovir and ganciclovir in pre-clinical studies, which often involve matrices like plasma, various sample preparation techniques are employed.

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. The supernatant, containing the analytes, is then injected into the LC-MS/MS system.

Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup than PPT and can be used to concentrate the analytes. For valganciclovir and ganciclovir, mixed-mode cation exchange cartridges are often used. The analytes are retained on the sorbent while interferences are washed away, and then the analytes are eluted with a suitable solvent.

The choice of sample preparation strategy depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput.

Analytical Method Development for Impurity Profiling and Related Substances

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Regulatory authorities require comprehensive impurity profiling to identify and quantify any related substances that may be present in the drug substance.

Chromatographic Techniques for Separation of Synthetic Impurities and Degradants

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques used for the separation and quantification of impurities in valganciclovir. These methods must be able to separate the main compound from all potential impurities, including starting materials, by-products of the synthesis, and degradation products.

A typical reversed-phase HPLC method for valganciclovir impurity profiling utilizes a C18 column and a gradient mobile phase consisting of a buffer (e.g., ammonium phosphate) and an organic modifier (e.g., methanol or acetonitrile). The use of a photodiode array (PDA) detector allows for the detection of impurities at multiple wavelengths, aiding in their identification.

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate these degradants from the main peak and from each other.

Application in Pharmacopeial Reference Standard Development and Quality Control

The development and use of pharmacopeial reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. For valganciclovir hydrochloride, a widely used antiviral medication, the establishment of highly characterized reference standards is mandated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.comsigmaaldrich.com In this context, this compound, a stable isotope-labeled (SIL) analog of a valganciclovir diastereomer, plays a crucial, albeit specialized, role.

Stable isotope-labeled compounds are powerful tools in pharmaceutical analysis, particularly in mass spectrometry-based methods. crimsonpublishers.comacanthusresearch.com Their utility stems from the fact that their chemical and physical properties are nearly identical to their unlabeled counterparts, yet they are distinguishable by their higher mass. acanthusresearch.comsigmaaldrich.com This characteristic makes this compound an ideal internal standard for the quantification of valganciclovir and its related substances during quality control testing. caymanchem.com

The USP monograph for Valganciclovir Hydrochloride specifies the use of reference standards for assays and quality tests. sigmaaldrich.comusp.orgdrugfuture.com While the primary reference standard is Valganciclovir Hydrochloride itself, the monograph also lists USP D-Valganciclovir RS (Reference Standard) as a required material. drugfuture.comvwr.com This indicates its use in specific tests, likely for the identification and quantification of the D-valine diastereomer, which is considered an impurity in the final drug substance. The active substance, Valganciclovir, is the L-valine monoester of ganciclovir and consists of two diastereomers in an approximately equimolar ratio. geneesmiddeleninformatiebank.nl

In quality control laboratories, one of the critical tests for valganciclovir hydrochloride is the determination of related compounds, including diastereomeric purity. The use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods offers significant advantages. ijpsonline.com It allows for the precise and accurate quantification of the D-valganciclovir impurity, even at low levels. The SIL internal standard co-elutes with the analyte of interest, compensating for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical run. crimsonpublishers.comwaters.com This leads to more robust and reliable test results, which is essential for lot release testing and stability studies of the drug substance and finished product. geneesmiddeleninformatiebank.nlcbg-meb.nl

Research has demonstrated the successful development and validation of sensitive LC-MS/MS methods for the quantification of valganciclovir and its active metabolite, ganciclovir, in human plasma, utilizing valganciclovir-d5 as an internal standard. ijpsonline.com These methods are crucial for pharmacokinetic studies and can be adapted for quality control purposes. The ability to accurately measure low concentrations of the analyte and its related substances is a key benefit of using a stable isotope-labeled internal standard.

The table below summarizes the key entities involved in the pharmacopeial and quality control applications of valganciclovir and its labeled analog.

Compound/StandardRole in Pharmacopeia and Quality ControlAnalytical Techniques
Valganciclovir Hydrochloride USP Reference Standard Primary standard for identity, strength, quality, and purity tests. sigmaaldrich.comInfrared Absorption, Ultraviolet Absorption, Chromatography drugfuture.com
D-Valganciclovir Reference Standard (USP) Used for the identification and control of the D-valganciclovir diastereomeric impurity. drugfuture.comChromatography drugfuture.com
This compound Internal standard for quantitative analysis, particularly in LC-MS/MS methods for impurity profiling and pharmacokinetic studies. caymanchem.comijpsonline.comLC-MS/MS ijpsonline.com
Valganciclovir for system suitability CRS (EP) Used to ensure the suitability of the chromatographic system as prescribed in the European Pharmacopoeia. sigmaaldrich.comChromatography

Kinetic Isotope Effect Studies with D Valganciclovir D5 Hydrochloride

Hypothetical Application: Primary and Secondary Kinetic Isotope Effects in Enzymatic Reactions

In principle, studying the enzymatic hydrolysis of D-Valganciclovir-d5 Hydrochloride could reveal primary and secondary kinetic isotope effects. A primary kinetic isotope effect would be expected if a carbon-deuterium bond at a site directly involved in the rate-determining step of the hydrolysis is cleaved. Secondary kinetic isotope effects might be observed if the deuterium (B1214612) atoms are not directly involved in bond breaking but are located at positions that experience a change in hybridization or steric environment during the reaction. As no experimental data is available, a data table for these effects cannot be provided.

Hypothetical Application: Probing Reaction Mechanisms and Transition State Structures in Biotransformations

The biotransformation of valganciclovir (B601543) to ganciclovir (B1264) is catalyzed by esterase enzymes in the intestine and liver. drugbank.compatsnap.com Kinetic isotope effect studies using this compound would be a powerful tool to investigate the precise mechanism of this hydrolysis. The magnitude of any observed isotope effects could help to determine the structure of the transition state, for example, by indicating the degree of bond formation or cleavage at that stage of the reaction. Without published research, any discussion of specific findings remains speculative.

Hypothetical Application: Application in Understanding Stereochemical Preferences of Enzymes

Valganciclovir is administered as a mixture of two diastereomers. tib.eu The enzymes that hydrolyze valganciclovir may exhibit stereochemical preference, metabolizing one diastereomer faster than the other. While studies on the isomerization and hydrolysis rates of the non-deuterated diastereomers exist, there is no available research on how deuterium labeling in this compound might be used to further probe these stereochemical preferences. nih.gov Kinetic isotope effect studies could potentially offer a more detailed understanding of how the enzyme's active site accommodates each stereoisomer, but this has not been explored in the available literature.

Emerging Research Directions and Future Applications of Deuterated Valganciclovir Analogues

Development of Advanced Analytical Techniques for Low-Level Detection and Quantification

The primary and most established application of D-Valganciclovir-d5 Hydrochloride is its use as an internal standard in bioanalytical methods, particularly for the quantification of valganciclovir (B601543) and its active metabolite, ganciclovir (B1264), in biological matrices. The development of highly sensitive and specific analytical techniques is crucial for pharmacokinetic and therapeutic drug monitoring studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. In these assays, a known quantity of the stable isotope-labeled (SIL) this compound is added to patient samples (such as plasma or serum) during preparation. Because the deuterated standard is nearly identical to the non-deuterated analyte in its chemical and physical properties (e.g., extraction recovery, ionization efficiency, and chromatographic retention time), it can effectively compensate for variations that may occur during sample processing and analysis.

Research has demonstrated the successful use of five-fold deuterated ganciclovir and valganciclovir as internal standards in LC-MS/MS methods. uniupo.it These methods achieve low limits of quantification (LLOQ), enabling the precise measurement of drug concentrations even at trough levels. For instance, validated methods have reported LLOQs as low as 4 ng/mL for valganciclovir and 16 ng/mL for ganciclovir in human plasma. uniupo.it This level of sensitivity is critical for studies involving pediatric patients or those with impaired renal function, where precise concentration monitoring is essential. The use of this compound ensures high accuracy and precision, with inter-day and intra-day variations typically below 15%, meeting regulatory guidelines for bioanalytical method validation. uniupo.it

ParameterAnalytical MethodLLOQ (Valganciclovir)LLOQ (Ganciclovir)Internal Standard
Quantification in Plasma LC-MS/MS4 ng/mL16 ng/mLD-Valganciclovir-d5 / D-Ganciclovir-d5
Pharmacokinetic Study LC-MS/MS4-5 ng/mL0.1 µg/mLDeuterated Analogues

This table presents data on the application of deuterated standards in advanced analytical techniques for valganciclovir and ganciclovir quantification.

Integration with -omics Technologies for Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from genomics, proteomics, and metabolomics. While direct studies integrating this compound into broad systems biology frameworks are not yet prevalent, its role as a high-precision analytical tool is a foundational component for such approaches.

Quantitative proteomics and metabolomics, which seek to measure the absolute or relative abundance of proteins and metabolites, rely heavily on the use of stable isotope-labeled internal standards for accurate and reproducible quantification. The mass difference introduced by the deuterium (B1214612) atoms in this compound allows the mass spectrometer to distinguish between the standard and the endogenous analyte, providing a precise ratio for quantification.

In a systems biology context, this capability is critical. For example, in studying the impact of valganciclovir on the host cell metabolome or proteome during viral infection, this compound would be essential for:

Accurate Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Precisely measuring drug and metabolite concentrations over time to correlate with global changes in protein or metabolite levels.

Metabolic Flux Analysis: While not a direct tracer in this context, its use as a standard for quantifying the parent drug is vital for studies that use other labeled compounds (e.g., 13C-glucose) to trace metabolic pathways affected by the drug's activity.

Validation of Biomarkers: Ensuring that potential biomarkers of drug efficacy or toxicity, identified through -omics screening, are reliably correlated with accurate measurements of drug exposure.

The precision afforded by using this compound as an internal standard is a prerequisite for generating the high-quality, quantitative data necessary for robust systems-level modeling and analysis.

Exploration of this compound in Non-traditional Research Areas

While valganciclovir is primarily an antiviral agent, its active moiety, ganciclovir, has been explored in other therapeutic contexts, most notably in oncology. These non-traditional applications open new avenues for the use of this compound as a research tool.

One of the most prominent areas is in "suicide gene therapy" for cancer. This approach involves introducing the herpes simplex virus thymidine (B127349) kinase (HSV-TK) gene into tumor cells. These cells then express the viral enzyme, which can phosphorylate the prodrug ganciclovir into its active cytotoxic form. This active form is incorporated into replicating DNA, causing chain termination and leading to the death of the cancer cells. uniupo.italfa-chemistry.com In such studies, this compound is an invaluable tool for:

Preclinical and Clinical Pharmacokinetics: Precisely tracking the delivery and conversion of the prodrug to its active form within the tumor microenvironment.

Dose-Response Studies: Establishing a clear relationship between the administered dose of valganciclovir and the extent of tumor cell killing.

Furthermore, research has investigated ganciclovir's potential as an adjunct to traditional chemotherapy. Studies have shown that ganciclovir can inhibit efflux transporters like the breast cancer resistance protein (BCRP), potentially increasing the intracellular concentration and efficacy of other anticancer drugs, such as methotrexate. dntb.gov.ua In this context, this compound would enable researchers to conduct detailed drug-drug interaction studies, accurately quantifying how ganciclovir concentrations affect the pharmacokinetics of co-administered chemotherapeutic agents. dntb.gov.ua

Another area of exploration is in neurology. Ganciclovir is used to treat central nervous system (CNS) complications of cytomegalovirus (CMV) infection. humanjournals.com However, it is also associated with neurotoxicity, including ataxia and encephalopathy. tandfonline.comnih.gov Investigating the mechanisms of this toxicity requires precise measurement of drug penetration across the blood-brain barrier and accumulation in cerebrospinal fluid and neural tissue. This compound facilitates these critical measurements in preclinical models, helping to delineate the pharmacokinetic factors that contribute to adverse neurological effects.

Research AreaApplication of Ganciclovir/ValganciclovirRole of this compound
Oncology Suicide gene therapy (HSV-TK/GCV system)Pharmacokinetic monitoring in preclinical/clinical trials.
Oncology Adjunct to chemotherapy (efflux pump inhibition)Drug-drug interaction studies.
Neurology Treatment of CNS viral infections & study of neurotoxicityQuantifying drug levels in CNS compartments.

This table summarizes the application of valganciclovir analogues in non-traditional research areas and the specific role of the deuterated form.

Contribution to Rational Drug Design and Development of Next-Generation Antivirals

The use of deuterated compounds like this compound extends beyond its role as an analytical standard and into the realm of rational drug design and the development of improved therapeutics. This is primarily based on the "kinetic isotope effect" (KIE).

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.netgabarx.com In many drugs, the rate-limiting step of metabolic breakdown involves the enzymatic cleavage of a C-H bond. By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be slowed down. nih.govdeutramed.com This strategy, sometimes called a "deuterium switch," can lead to the development of next-generation drugs with improved properties:

Reduced Formation of Toxic Metabolites: If a specific metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of that reaction can shunt metabolism towards other, safer pathways, thereby improving the drug's safety profile. researchgate.net

Enhanced Efficacy: A more stable and prolonged exposure to the active drug form can, in some cases, lead to improved therapeutic efficacy. uniupo.it

This compound serves as a prototype and essential tool in exploring these possibilities for the ganciclovir scaffold. By comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of deuterated and non-deuterated valganciclovir in preclinical models, researchers can precisely quantify the impact of deuteration. nih.gov This empirical data is vital for rationally designing next-generation antiviral agents where a modified pharmacokinetic profile could offer a significant clinical advantage, such as in long-term prophylactic use or in treating resistant viral strains. The insights gained contribute to a broader understanding of how isotopic substitution can be used as a deliberate strategy in modern drug development. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended handling procedures for D-Valganciclovir-d5 Hydrochloride to ensure researcher safety?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including impermeable gloves and tightly sealed goggles, to avoid skin/eye contact .
  • Minimize dust generation by working in a well-ventilated area or using local exhaust ventilation .
  • Avoid ignition sources due to flammability risks; store away from oxidizing agents and ensure fire extinguishers (CO₂ or dry chemical) are accessible .
  • Wash hands thoroughly after handling and before breaks .

Q. Which validated analytical methods are suitable for quantifying this compound in experimental samples?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) at 1 mL/min flow rate. Detection at 207 nm UV wavelength provides linearity (R² ≥0.999) and recovery rates of 99–100% .
  • Chromatographic Validation : Include system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and degradation product analysis under stress conditions (e.g., acidic/alkaline hydrolysis) .

Q. How should storage conditions be optimized to maintain the stability of this compound?

  • Methodological Answer :

  • Store in a cool (<25°C), dry environment in tightly sealed containers to prevent moisture absorption and oxidation .
  • Avoid storage near flammables or reactive substances due to combustion risks .
  • Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to determine shelf-life and degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in degradation product profiles observed under varying pH conditions?

  • Methodological Answer :

  • Perform forced degradation studies (acidic, alkaline, oxidative, thermal) followed by HPLC-MS to identify degradation pathways .
  • Compare fragmentation patterns with reference standards or literature data to confirm degradation product structures.
  • Use statistical tools (e.g., principal component analysis) to differentiate between pH-dependent and inherent instability trends .

Q. What experimental design considerations are critical when assessing the pharmacokinetic profile of this compound in vivo?

  • Methodological Answer :

  • Dosing Strategy : Use a crossover design with washout periods to minimize inter-subject variability.
  • Sampling Protocol : Collect plasma/serum samples at 0, 1, 2, 4, 8, 12, and 24 hours post-dose to capture absorption/distribution phases.
  • Bioanalytical Validation : Ensure method sensitivity (LOQ ≤1 ng/mL) and specificity against endogenous compounds using deuterated internal standards .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align study objectives with translational impact .

Q. How can isotopic purity of this compound be confirmed and maintained during synthesis?

  • Methodological Answer :

  • Analytical Confirmation : Use high-resolution mass spectrometry (HRMS) to verify the deuterium enrichment ratio (≥98% d5) and rule out isotopic dilution .
  • Synthetic Controls : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize proton-deuterium exchange.
  • Stability Monitoring : Track isotopic integrity under storage and experimental conditions using NMR spectroscopy to detect protonation shifts .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles: Identify critical process parameters (CPPs) like reaction time, pH, and catalyst concentration using factorial design experiments.
  • Use process analytical technology (PAT) for real-time monitoring of intermediate purity .
  • Compare inter-batch impurity profiles via HPLC-UV/ELSD and adjust purification steps (e.g., recrystallization solvents) accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.